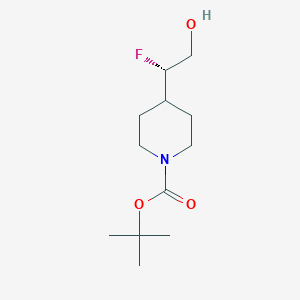![molecular formula C8H7N3O B14030179 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine core, which is known for its potential biological activities, particularly in the inhibition of protein kinases.
Preparation Methods
The synthesis of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one typically involves multi-step organic synthesis routes. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Chemical Reactions Analysis
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition, particularly protein kinases.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation and survival.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one primarily involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt).
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent antitubercular activity.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable compound in targeted cancer therapy .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-6-2-3-9-8(6)11-4-10-7/h2-4H,1H3,(H,9,10,11) |
InChI Key |
MPFCXNLNHVXZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CNC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)






